Methyl 3-amino-2-methylpropanoate hydrochloride: Solubility Profile & Technical Guide
Methyl 3-amino-2-methylpropanoate hydrochloride: Solubility Profile & Technical Guide
Executive Summary
Methyl 3-amino-2-methylpropanoate hydrochloride (CAS 88512-06-5) serves as a critical chiral building block in the synthesis of
This guide moves beyond generic data, providing a solubility framework based on the compound's ionic nature and experimental purification precedents. The core finding is that while the compound exhibits high solubility in polar protic solvents (Water, Methanol), its purification is best achieved using a solvent/anti-solvent system utilizing Methanol and Tetrahydrofuran (THF) or Ethers.
Physicochemical Identity
Before addressing solubility, the compound's solid-state identity must be established to ensure data relevance.
| Property | Specification |
| Compound Name | Methyl 3-amino-2-methylpropanoate hydrochloride |
| Synonyms | H- |
| CAS Number | 88512-06-5 (Racemic); 173336-62-4 ((R)-isomer) |
| Molecular Formula | C |
| Molecular Weight | 153.61 g/mol |
| Melting Point | 108–110 °C [1] |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | Moderate to High (Typical for amino ester hydrochlorides) |
Solubility Data Profile
Solvent Compatibility Matrix
The following data synthesizes experimental observations from synthesis protocols and standard behavior for amino acid ester hydrochloride salts.
| Solvent Class | Specific Solvent | Solubility Status | Experimental Context |
| Polar Protic | Water | Highly Soluble | Dissolves readily due to ionic ion-dipole interactions. |
| Polar Protic | Methanol | Soluble | Primary solvent for synthesis and initial dissolution [2]. |
| Polar Protic | Ethanol | Soluble | Good solubility; often used in recrystallization mixtures. |
| Polar Aprotic | DMSO | Soluble | Used for stock solutions in biological assays (>100 mg/mL). |
| Polar Aprotic | DMF | Soluble | Suitable reaction medium. |
| Ether | THF | Sparingly Soluble | Acts as an anti-solvent in crystallization [2]. |
| Ether | Diethyl Ether | Insoluble | Standard anti-solvent for precipitation. |
| Hydrocarbon | Hexane/Toluene | Insoluble | Incompatible; used to wash non-polar impurities. |
| Chlorinated | DCM/Chloroform | Moderately Soluble | Solubility varies; often soluble enough for extraction but less than MeOH. |
Mechanistic Solubility Drivers
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Ionic Lattice Energy: As a hydrochloride salt, the crystal lattice is held together by strong ionic bonds. Dissolution requires high-dielectric solvents (Water, DMSO, MeOH) to overcome this lattice energy.
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Solvent-Anti-Solvent Principle: The differential solubility between Methanol (High) and THF (Low) is the primary lever for purification. Adding THF to a saturated Methanol solution forces the salt to crystallize while keeping organic impurities in solution.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination
For precise g/L quantification in specific formulation vehicles.
Objective: Determine the saturation point of Methyl 3-amino-2-methylpropanoate HCl in a target solvent at 25°C.
Workflow Diagram:
Figure 1: Standardized Shake-Flask Solubility Workflow. Ensure excess solid is always present to reach equilibrium.
Step-by-Step Methodology:
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Preparation: Place 200 mg of Methyl 3-amino-2-methylpropanoate HCl into a glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
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Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.
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Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until precipitation persists.
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Sampling: Filter the supernatant using a 0.45 µm syringe filter.
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Quantification:
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Gravimetric: Evaporate a known volume of filtrate and weigh the residue.
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HPLC: Dilute filtrate and analyze against a standard curve.
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Protocol B: Purification via Recrystallization
Based on the solubility differential identified in Section 3.
Context: Synthesis of this compound often results in yellow/orange crude oil or solid due to trace oxidation. Recrystallization restores the white crystalline form [1][2].
Solvent System: Methanol (Solvent) / THF (Anti-Solvent).
Workflow:
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Dissolution: Dissolve crude Methyl 3-amino-2-methylpropanoate HCl in the minimum amount of warm Methanol (approx. 40-50°C).
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Filtration: If insoluble particulates are present, filter while hot.
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Precipitation: Slowly add THF (Tetrahydrofuran) dropwise to the stirring methanol solution until a slight turbidity persists.
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Ratio Guideline: Typically 1:3 to 1:5 (MeOH:THF).
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Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 0-4°C for 4 hours.
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Isolation: Filter the white crystals under vacuum. Wash the cake with cold THF.
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Drying: Dry in a vacuum oven at 40°C to remove residual solvent.
Technical Application & Stability
Handling & Storage
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Hygroscopicity Management: As a hydrochloride salt, this compound will absorb atmospheric moisture, leading to deliquescence (turning into a sticky oil).
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Protocol: Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers.
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Desiccant: Store secondary containment with silica gel or phosphorus pentoxide.
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Stability: Stable at room temperature if kept dry. Aqueous solutions should be used immediately or stored frozen to prevent hydrolysis of the methyl ester group.
Synthesis Implications
When using this compound as a nucleophile in peptide coupling:
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Free Base Liberation: The HCl salt must be neutralized. Due to its high water solubility, extraction of the free base (Methyl 3-amino-2-methylpropanoate) from water into organic solvents (like DCM) can be difficult.
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Recommendation: Perform the neutralization in situ in an organic solvent (e.g., DMF or DCM) using a non-nucleophilic base like DIPEA or NMM, rather than attempting an aqueous workup of the free amine.
References
- Google Patents. (2001). Process for the preparation of the enantiomers of the 2-substituted beta-amino acids (DE10107528B4).
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PubChem. (n.d.).[1][2][3] Methyl 3-amino-2-methylpropanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (2R)-3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 86749859 - PubChem [pubchem.ncbi.nlm.nih.gov]
